Apigenin 4'-O-rhamnoside

Description

Contextualization within Flavonoid Glycoside Research

Flavonoids are a diverse group of polyphenolic secondary metabolites found extensively in plants. nih.govresearchgate.net The basic flavonoid structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a prominent member of the flavone (B191248) subclass, found in many fruits, vegetables, and herbs like parsley, celery, and chamomile. nih.govwikipedia.org

Apigenin 4'-O-rhamnoside is a flavonoid glycoside, a molecule where the apigenin aglycone (the non-sugar part) is linked to a rhamnose sugar molecule. biosynth.com This glycosidic bond modifies the compound's physicochemical properties, such as solubility and stability, which in turn can influence its biological activity. biosynth.comjmb.or.kr The attachment of different sugars at various positions on the apigenin backbone gives rise to a wide array of naturally occurring apigenin glycosides. This compound is one such derivative, studied alongside other related compounds to understand the structure-activity relationships conferred by specific glycosylation patterns.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C21H20O9 biosynth.com |

| Molecular Weight | 416.38 g/mol chemsrc.com |

| CAS Number | 133538-77-9 nih.gov |

| IUPAC Name | 5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one nih.gov |

| Synonyms | Apigenin-4'-O-rhamside chemsrc.com |

Significance in Phytochemical and Biological Investigations

The importance of this compound in scientific research stems from its presence in various medicinal and dietary plants and its demonstrated biological activities in laboratory settings.

Phytochemical Significance Phytochemical investigations focus on isolating and identifying chemical compounds from natural sources. This compound has been successfully isolated and characterized from a range of plant species, contributing to the chemical mapping of these plants. Its identification in plant extracts is often a key finding in studies aiming to understand the plant's chemical composition and potential uses. For instance, it was one of several unique compounds identified in the roots of Cissus rotundifolia, which may contribute to the plant's medicinal uses. nih.gov The presence of this compound in diverse plant families highlights its role as a significant natural product.

Table 2: Documented Natural Sources of this compound

| Plant Species | Part of Plant |

|---|---|

| Pandanus amaryllifolius | Herbs biocrick.com |

| Olea europaea L. (Olive) | Leaves chemfaces.com |

| Ranunculus sieboldii | Whole Plant medchemexpress.com |

| Cissus rotundifolia Lam | Root nih.gov |

| Centaurea albonitens Turrill | Aerial Parts rjpharmacognosy.ir |

| Chorisia speciosa | Leaf ekb.eg |

Biological Investigations Research into the biological effects of this compound has revealed specific activities in preclinical models. These findings are significant as they suggest potential mechanisms of action that warrant further investigation.

Anti-complementary Activity : Studies involving extracts from olive (Olea europaea) leaves identified this compound as a potent inhibitor of the classical pathway of the complement system, a key component of the innate immune response. biocrick.comchemfaces.com

Antiviral Activity : In the context of viral diseases, Apigenin-4'-α-L-rhamnoside has been identified as a potent inhibitor of the Hepatitis B virus (HBV). chemsrc.commedchemexpress.com Research showed that it inhibits the secretion of the HBV surface antigen (HBsAg) in an infected liver cell line (HepG2.2.15). chemsrc.commedchemexpress.com

Antioxidant Properties : As a flavonoid glycoside, it is investigated for its potential antioxidant effects, which involve scavenging free radicals and modulating oxidative stress within cells. biosynth.com A study on Centaurea albonitens noted that the antioxidant properties of the plant's extract could be attributed to its flavonoid and phenolic contents, which included this compound. rjpharmacognosy.ir

These distinct biological activities underscore the importance of this compound as a subject of ongoing research to elucidate its functional roles and mechanisms.

Table 3: Reported Biological Activities of this compound

| Biological Activity | Research Context/Model | Source(s) |

|---|---|---|

| Anti-complementary | Inhibition of the classical complement pathway in vitro | biocrick.comchemfaces.com |

| Antiviral (Anti-HBV) | Inhibition of HBsAg secretion in HepG2.2.15 cells | chemsrc.commedchemexpress.com |

| Antioxidant | Contribution to the antioxidant capacity of plant extracts | biosynth.comrjpharmacognosy.ir |

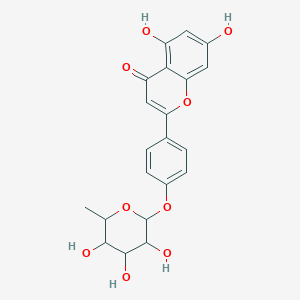

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3 |

InChI Key |

RDBPZZVIYGFJKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity

Distribution in Plant Species

The presence of Apigenin (B1666066) 4'-O-rhamnoside has been documented in several plant families, indicating its role in plant biodiversity. Research has led to the isolation and identification of this compound from various plant tissues, highlighting the specific distribution within these species.

Ranunculus sieboldii and Ranunculus sceleratus

The genus Ranunculus is a source of diverse flavonoid glycosides.

In a study focused on the chemical composition of Ranunculus sieboldii Miq., researchers successfully isolated five flavonoid glycosides from a 95% ethanolic extract of the whole plant. Among these was apigenin-4'-O-α-L-rhamnopyranoside . The structure of this compound was determined using extensive spectroscopic methods. Notably, this research marked the first time this specific compound was reported as isolated from a natural source.

Further investigations into the herb of Ranunculus sceleratus have also confirmed the presence of apigenin 4′-O-α-rhamnopyranoside . researchgate.net Phytochemical analysis of this species has identified a range of constituents, including this specific apigenin glycoside, alongside other flavonoids and compounds. researchgate.net

Table 1: Occurrence of Apigenin 4'-O-rhamnoside in Ranunculus Species

| Plant Species | Compound Name | Plant Part |

| Ranunculus sieboldii | Apigenin-4'-O-α-L-rhamnopyranoside | Whole Plant |

| Ranunculus sceleratus | Apigenin 4′-O-α-rhamnopyranoside | Herb |

Olea europaea L. (as Apigenin-4'-O-rhamnosylglucoside)

The leaves of the olive tree, Olea europaea L., are a well-documented source of various bioactive flavonoids. In research investigating the anti-complementary activity of extracts from olive leaves, a more complex derivative of apigenin was identified.

From these extracts, scientists isolated Apigenin-4'-O-rhamnosylglucoside , a diglycoside where the apigenin molecule is attached to both rhamnose and glucose sugars. This compound was found alongside other flavonoids such as apigenin, luteolin, and their respective glucosides.

Table 2: Occurrence of Apigenin Glycoside in Olea europaea L.

| Plant Species | Compound Name | Plant Part |

| Olea europaea L. | Apigenin-4'-O-rhamnosylglucoside | Leaves |

Cissus rotundifolia Lam.

Cissus rotundifolia Lam. is a medicinal herb and vegetable whose flavonoid constituents have been a subject of scientific inquiry. A widely target-based metabolome analysis was conducted to identify and compare the flavonoid profiles in the root, stem, and leaf of the plant.

The study revealed a unique accumulation pattern in the root, where six specific compounds were detected that were not present in the stem or leaves. One of these root-specific compounds was identified as apigenin-4′-O-rhamnoside . This finding highlights the organ-specific distribution of this flavonoid within C. rotundifolia.

Table 3: Occurrence of this compound in Cissus rotundifolia Lam.

| Plant Species | Compound Name | Plant Part | Finding |

| Cissus rotundifolia Lam. | Apigenin-4′-O-rhamnoside | Root | Identified as a root-specific compound |

Pandanus amaryllifolius

The tropical plant Pandanus amaryllifolius, commonly known as pandan, is widely used for its distinct aroma and flavor. Scientific and commercial sources report that This compound is isolated from the herbs of this plant. biocrick.com While detailed phytochemical studies of P. amaryllifolius confirm the presence of flavonoids and phenolic compounds, the specific isolation of this compound is primarily noted in chemical databases and by suppliers of natural compounds. biocrick.com

Table 4: Occurrence of this compound in Pandanus amaryllifolius

| Plant Species | Compound Name | Plant Part |

| Pandanus amaryllifolius | This compound | Herbs |

Organ and Tissue-Specific Accumulation Profiles

The concentration and localization of this compound can vary significantly between different organs and tissues within a plant, reflecting its specific physiological and ecological functions.

Leaves and Flowers

Research has shown that the leaves are a primary site for the accumulation of this compound. Its isolation from the leaves of the olive tree (Olea europaea) is a key finding in this regard biocrick.com. While direct quantitative data for this compound in flowers is limited, the general distribution of its aglycone, apigenin, is notably high in the flowers of plants like chamomile bohrium.com. This suggests that flowers may also serve as significant storage sites for its glycosidic forms, including this compound, where they could play a role in attracting pollinators or protecting reproductive structures.

Roots

Information regarding the specific accumulation of this compound in roots is not extensively documented in the currently available research. However, studies on related apigenin glycosides in other plant species have shown their presence in root tissues. The functions of flavonoids in roots are often associated with soil-microbe interactions and defense against soil-borne pathogens.

Chemotaxonomic and Ecological Implications

The specific distribution of secondary metabolites like this compound can have important implications for plant classification (chemotaxonomy) and their interactions with the environment (ecology).

Biosynthesis and Metabolic Pathways

Flavonoid Biosynthesis Pathway Context in Plants

Apigenin (B1666066) 4'-O-rhamnoside, as a glycosylated flavonoid, originates from the intricate and highly regulated flavonoid biosynthesis pathway in plants. This pathway is a branch of the general phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites. The biosynthesis of the core apigenin structure begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the Shikimate pathway. wikipedia.orgresearchgate.net

The process commences when L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). wikipedia.orgencyclopedia.pub Alternatively, L-tyrosine can be deaminated to p-coumaric acid by tyrosine ammonia lyase (TAL). researchgate.netjmb.or.kr If starting from cinnamic acid, it is subsequently hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.netencyclopedia.pub The resulting p-coumaric acid is then activated by the attachment of a coenzyme A molecule, a reaction catalyzed by 4-coumarate-CoA ligase (4CL), to produce p-coumaroyl-CoA. researchgate.netencyclopedia.pubnih.gov

This activated molecule serves as the entry point into the specific flavonoid synthesis pathway. nih.gov The key enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate that cyclizes and aromatizes to yield naringenin (B18129) chalcone. encyclopedia.pubjmb.or.kr Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of the chalcone into the flavanone (B1672756) known as (2S)-naringenin. encyclopedia.pubjmb.or.kr The final step in forming the apigenin aglycone is the oxidation of naringenin, catalyzed by flavone (B191248) synthase (FNS), which introduces a double bond into the C-ring to create the flavone structure of apigenin (4′,5,7-trihydroxyflavone). researchgate.netencyclopedia.pubjmb.or.kr

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid. encyclopedia.pub |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. researchgate.net |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. jmb.or.kr |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. encyclopedia.pub |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. jmb.or.kr |

| Flavone Synthase | FNS | Oxidizes naringenin to apigenin. encyclopedia.pub |

Enzymatic Glycosylation and Rhamnosylation Mechanisms of Apigenin

Once the apigenin aglycone is synthesized, it can undergo various modifications, with glycosylation being one of the most common. This process involves the attachment of sugar moieties to the flavonoid core, which significantly alters its physicochemical properties, such as solubility, stability, and bioavailability. mdpi.comfrontiersin.org

The enzymatic attachment of sugars to flavonoids is primarily catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs), which belong to the Glycosyltransferase family 1 (GT1). mdpi.comnih.gov These enzymes mediate the transfer of a sugar residue from an activated nucleotide sugar donor, such as UDP-glucose, UDP-galactose, or UDP-rhamnose, to a specific hydroxyl group on the acceptor molecule, in this case, apigenin. frontiersin.orgoup.com UGTs contain a conserved 44-amino acid sequence in their C-terminal region, known as the Plant Secondary Product Glycosylation (PSPG) box, which is involved in binding the UDP-sugar donor. frontiersin.orgrsc.org The reaction results in the formation of a glycosidic bond, yielding a flavonoid glycoside. nih.gov Glycosylation enhances the water solubility and chemical stability of apigenin, facilitating its storage in plant vacuoles and modifying its biological activity. mdpi.comnih.gov

The formation of Apigenin 4'-O-rhamnoside specifically requires a rhamnosyltransferase (RhaT), a specialized type of UGT, that can utilize UDP-rhamnose as the sugar donor. frontiersin.orgnih.gov The biosynthesis of this activated sugar donor is a critical prerequisite for the rhamnosylation reaction. nih.gov The specificity of the UGT determines which hydroxyl group on the apigenin molecule will be rhamnosylated. Apigenin has three available hydroxyl groups at the C-5, C-7, and C-4' positions. nih.gov

For the synthesis of this compound, the rhamnosyltransferase must exhibit strict regioselectivity for the hydroxyl group at the 4'-position on the B-ring. While many flavonoid UGTs target the 7-OH position, enzymes with 4'-OH specificity exist. nih.govnih.gov For instance, studies on rhamnosyltransferases in various plants, such as Chrysanthemum and Citrus species, have revealed that these enzymes can be highly specific for both the flavonoid substrate and the position of glycosylation. nih.govoup.com The enzyme catalyzes the transfer of rhamnose from UDP-rhamnose specifically to the 4'-OH group of apigenin, forming an O-glycosidic bond. nih.gov The catalytic efficiency and substrate preference of these enzymes are key determinants of the profile of flavonoid glycosides produced in a particular plant species. oup.comoup.com

Genetic Regulation of Apigenin Glycoside Production

The production and accumulation of apigenin glycosides in plants are tightly controlled at the transcriptional level. mdpi.com The expression of the structural genes encoding the biosynthetic enzymes, from PAL to the specific UGTs, is coordinated by a complex network of transcription factors.

Transcriptomic analyses, such as RNA-sequencing, have provided significant insights into the genetic regulation of flavonoid biosynthesis. These studies allow for a global view of gene expression, revealing correlations between the transcript levels of biosynthetic genes and the accumulation of specific compounds. researchgate.net

| Gene | Encoded Enzyme | Expression Pattern | Correlation with Apigenin Content |

|---|---|---|---|

| CHS | Chalcone Synthase | High in leaves and flowers | Involved in, but not exclusive to, apigenin biosynthesis. researchgate.net |

| CHI | Chalcone Isomerase | High in leaves and flowers | Involved in, but not exclusive to, apigenin biosynthesis. researchgate.net |

| FSI | Flavone Synthase I | Expression specifically associated with apigenin biosynthesis. researchgate.net | Positive correlation with apigenin accumulation. researchgate.net |

Engineered Biosynthesis Approaches for Apigenin Glycosides

The low abundance of many valuable flavonoid glycosides in their natural plant sources has driven the development of engineered biosynthesis platforms in microorganisms. jmb.or.kr Metabolic engineering of microbes like Escherichia coli and Corynebacterium glutamicum offers a promising alternative for the large-scale, sustainable production of compounds like this compound. jmb.or.krnih.govnih.gov

This approach involves reconstructing the plant biosynthetic pathway in a microbial host. jmb.or.kr First, the genes encoding the core apigenin pathway enzymes (e.g., TAL, 4CL, CHS, CHI, and FNS) are introduced into the host organism. jmb.or.krresearchgate.net Subsequently, a gene encoding a specific glycosyltransferase, in this case, a rhamnosyltransferase with 4'-regioselectivity, is expressed in the same host.

A critical challenge in this process is ensuring an adequate supply of the necessary precursors, particularly the malonyl-CoA and the UDP-sugar donor. nih.govnih.gov To produce rhamnosides, the host's metabolic pathways must be engineered to efficiently synthesize UDP-rhamnose. nih.gov This has been achieved by introducing and optimizing the expression of genes for UDP-rhamnose synthase (RHM) and enzymes involved in the synthesis of its precursor, UDP-glucose. nih.govnih.gov By combining the apigenin aglycone pathway with the UDP-rhamnose supply pathway and a specific rhamnosyltransferase, engineered microbial strains can convert simple carbon sources like glucose into the desired apigenin rhamnoside. jmb.or.krnih.gov For example, engineered E. coli strains have successfully produced various flavonoid glycosides, with yields being significantly improved by optimizing the expression of pathway genes and enhancing the intracellular pool of UDP-sugars. jmb.or.krnih.gov

| Component Module | Key Genes/Enzymes | Purpose |

|---|---|---|

| Apigenin Aglycone Production | TAL, 4CL, CHS, CHI, FNS | To convert precursors (e.g., tyrosine) into apigenin. jmb.or.kr |

| UDP-Sugar Donor Synthesis | UDP-glucose pyrophosphorylase, UDP-rhamnose synthase (RHM) | To provide a sufficient intracellular pool of UDP-rhamnose. nih.govnih.gov |

| Glycosylation | Regiospecific UDP-rhamnosyltransferase (RhaT) | To attach rhamnose to the 4'-position of apigenin. frontiersin.org |

| Host Organism | E. coli, C. glutamicum | Provides the cellular machinery and primary metabolites for the pathway. jmb.or.krnih.gov |

Isolation and Analytical Methodologies

Extraction Techniques for Apigenin (B1666066) 4'-O-rhamnoside

The initial step in obtaining Apigenin 4'-O-rhamnoside involves its extraction from plant matrices. Both conventional and advanced techniques have been applied to the broader class of flavonoids, with the choice of method influencing the efficiency and purity of the resulting extract.

Conventional solvent extraction remains a fundamental technique for the isolation of flavonoids from plant materials. This method relies on the principle of solid-liquid extraction, where the choice of solvent is critical and is dictated by the polarity of the target compound. For flavonoid glycosides like this compound, which are more polar than their aglycone counterparts, polar solvents are typically employed.

Maceration, a simple and widely used conventional method, involves soaking the plant material in a selected solvent for an extended period. Solvents such as methanol (B129727), ethanol (B145695), and aqueous mixtures of these alcohols are commonly used for the extraction of polar flavonoids. The process is often carried out at room temperature to prevent thermal degradation of the compounds.

Another conventional approach is Soxhlet extraction, which provides a continuous extraction process with a relatively small amount of solvent. However, the sustained heating involved in this method may not be suitable for thermolabile compounds.

Table 1: Conventional Solvents Used for Flavonoid Extraction

| Solvent | Polarity | Target Flavonoids |

|---|---|---|

| Methanol | High | Flavonoid glycosides, aglycones |

| Ethanol | High | Flavonoid glycosides, aglycones |

| Acetone | Medium | Flavones, methylated flavones |

| Ethyl acetate | Medium | Flavones, isoflavones |

| Dichloromethane | Low | Apolar flavonoids |

This table provides a general overview of solvents used for flavonoid extraction. The optimal solvent for this compound would be a polar solvent like methanol or ethanol.

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction techniques have been developed. These methods often offer higher efficiency and are more environmentally friendly.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of intracellular components, including flavonoids. Key parameters that are optimized in UAE include ultrasonic power, frequency, extraction time, and temperature.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix, leading to the disruption of cell walls and enhanced extraction of target compounds. MAE is known for its rapidity and reduced solvent usage. The microwave power, extraction time, and solvent type are critical variables that need to be controlled to prevent degradation of the analyte.

While specific studies detailing the optimization of UAE and MAE for this compound are limited, research on the extraction of its aglycone, apigenin, from parsley has shown that both methods can be significantly more efficient than conventional techniques. For instance, one study achieved high yields of apigenin using UAE with 80% ethanol at 40°C for 30 minutes, and with MAE using 80% ethanol for just 2 minutes. nih.gov

Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are therefore essential for the isolation and purification of this compound.

Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from a mixture. The choice of stationary phase and mobile phase is crucial for achieving effective separation.

For the purification of flavonoid glycosides, which are polar in nature, both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. However, for polar compounds, reversed-phase chromatography is often more effective. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.

Sephadex LH-20, a size-exclusion chromatography resin, is also frequently used for the purification of flavonoids. It separates molecules based on their size, and the elution is typically carried out with methanol. Studies on the isolation of apigenin and its glycosides have successfully utilized Sephadex LH-20 column chromatography for purification. biolmolchem.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and quantification of flavonoids. Reversed-phase HPLC is the most common mode used for the analysis of flavonoid glycosides.

A typical HPLC system for the analysis of this compound would consist of a C18 column and a mobile phase composed of a gradient of acidified water (often with formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information that can aid in the identification of the compound.

While a specific, detailed HPLC method for the routine analysis of this compound is not extensively documented in publicly available literature, general methods for apigenin glycosides can be adapted. The retention time of this compound would be dependent on the specific chromatographic conditions employed.

Table 2: Typical HPLC Parameters for Flavonoid Glycoside Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher to a lower percentage of Mobile Phase A |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | Diode Array Detector (DAD) at wavelengths around 270 nm and 330 nm |

| Temperature | 25-35 °C |

This table represents a general starting point for developing an HPLC method for this compound.

Spectroscopic Characterization Techniques

Once isolated, the definitive identification of this compound requires the use of spectroscopic techniques to elucidate its chemical structure.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique like HPLC (LC-MS), it is a highly sensitive and specific method for the identification of flavonoids in complex mixtures. In the mass spectrum of this compound, the molecular ion peak would correspond to its molecular weight. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, typically involving the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the apigenin aglycone (m/z 270). The mass difference between the molecular ion and the aglycone fragment would confirm the presence of a rhamnose moiety.

Biological Activities and Molecular Mechanisms in Vitro and Cellular Investigations

Antiviral Activities

Apigenin (B1666066) 4'-O-rhamnoside has been identified as an inhibitor of the Hepatitis B virus (HBV). Specifically, in vitro studies utilizing the HepG2.2.15 cell line, which constitutively expresses HBV proteins, have demonstrated that Apigenin 4'-α-L-rhamnoside can inhibit the secretion of the Hepatitis B surface antigen (HBsAg). nih.govnih.gov This finding points to the compound's potential to interfere with the HBV life cycle, particularly in the release of viral proteins from infected liver cells.

Computational in silico analyses have explored the potential of Apigenin 4'-O-rhamnoside to act as an inhibitor of oncoproteins from high-risk HPV types, which are strongly associated with cervical cancer. A molecular docking study investigated the interaction between this compound and the E7 oncoprotein of HPV type 45 (HPV45). researchgate.net

The study revealed a significant binding affinity between the compound and the HPV45 E7 protein. researchgate.net The calculated docking score, which indicates the strength of the interaction, was -6.9 kcal/mol. researchgate.net This strong interaction is facilitated by the formation of bonds with specific amino acid residues within the protein's active site, suggesting that this compound could potentially disrupt the oncogenic function of E7. researchgate.net

Table 1: In Silico Docking Details of this compound with HPV45 Oncoprotein E7

| Parameter | Details |

| Target Protein | HPV45 Oncoprotein E7 (PDB ID: 2EWL) |

| Ligand | This compound |

| Docking Score | -6.9 kcal/mol |

| Interacting Amino Acid Residues | LEU A:45, LEU A:37, ASP A:33, ILE A:23, LEU A:25, THR A:26, VAL A:27 |

| Data sourced from an in silico molecular docking analysis. researchgate.net |

Human Papillomavirus (HPV) Inhibition: In Silico Studies

Anti-inflammatory and Immunomodulatory Effects

This compound has been investigated for its effects on fibroblast-like synoviocytes (FLS), which are key effector cells in the pathology of rheumatoid arthritis (RA). These cells contribute to joint inflammation and destruction. Research indicates that Apigenin 4'-O-alpha-L-rhamnoside can modulate the activity of RA-FLS. mdpi.com

The compound has been shown to inhibit the migration of FLS, a critical process in the invasion and damage of cartilage and bone. mdpi.com Mechanistically, its effects are linked to the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com By targeting this pathway, this compound was found to decrease the expression of several key inflammatory and degradative molecules, including Matrix Metalloproteinase-1 (MMP-1), Matrix Metalloproteinase-3 (MMP-3), Receptor Activator of Nuclear Factor-κB Ligand (RANKL), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

Table 2: Effects of this compound on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

| Effect | Molecular Target / Pathway | Downregulated Molecules |

| Inhibition of FLS migration | MAPK Pathway | MMP-1 |

| MMP-3 | ||

| RANKL | ||

| TNF-α | ||

| Findings based on a review of small molecule drugs regulating FLS proliferation. mdpi.com |

Anti-complementary System Activity (as Apigenin-4'-O-rhamnosylglucoside)

A closely related compound, Apigenin-4'-O-rhamnosylglucoside, has demonstrated significant inhibitory effects on the classical pathway of the complement system. The complement system is a part of the innate immune system that, when overactivated, can contribute to inflammation and tissue damage. The ability of this apigenin glycoside to strongly inhibit this pathway suggests a potential mechanism for controlling inflammatory responses.

Anticancer Potential: Molecular Mechanisms (In Silico and Cellular Models)

While the aglycone form, apigenin, has been extensively studied for its anticancer properties through various mechanisms including the modulation of MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, specific research into the anticancer molecular mechanisms of this compound is less prevalent. ijpsjournal.commdpi.com In silico molecular docking studies have been used to explore the binding affinity of apigenin and its derivatives to various protein targets involved in cancer. nih.govmdpi.com For instance, apigenin has been docked with proteins like p38 MAPK, showing strong binding energies that suggest inhibitory potential. nih.gov However, dedicated studies focusing solely on the in silico and cellular anticancer mechanisms of the 4'-O-rhamnoside derivative are not widely available in the current literature. Future research is needed to elucidate the specific interactions and cellular effects of this particular glycoside in cancer models.

Structure-Activity Relationships (SAR) in this compound Bioactivity

The biological activity of a flavonoid is intrinsically linked to its chemical structure. The arrangement of hydroxyl groups and the presence of glycosidic linkages are determinant factors.

Influence of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar moieties, significantly impacts the physicochemical and biological properties of flavonoids like apigenin. researchgate.net The addition of a rhamnose sugar at the 4'-position of apigenin to form this compound alters its properties in several ways.

Generally, glycosylation enhances the water solubility and stability of flavonoids, which can increase their bioavailability. nih.govoup.com However, the sugar moiety can also affect how the molecule interacts with biological targets. Often, the aglycone (the non-sugar part, in this case, apigenin) is considered the more active form for certain activities like antioxidant effects, as the glycoside may need to be hydrolyzed by enzymes in the body to release the aglycone. nih.govresearchgate.net

Role of the 4'-Substitution in Specific Activities

The biological activities of flavonoids are intrinsically linked to their chemical structure, including the number and position of hydroxyl (-OH) groups and the presence of glycosidic linkages. In the case of this compound, the substitution of a rhamnose sugar moiety at the 4'-position of the apigenin backbone is a critical structural modification that significantly influences its molecular interactions and, consequently, its biological functions. This section explores the pivotal role of this 4'-substitution by examining the established functions of the 4'-hydroxyl group on the parent molecule, apigenin, and drawing comparisons with other structurally related flavonoid glycosides.

The Critical Nature of the 4'-Hydroxyl Group in Apigenin

In vitro and theoretical studies have consistently highlighted the importance of the hydroxyl group at the 4'-position on the B-ring of the apigenin structure for several key biological activities, most notably its antioxidant capacity. The 4'-OH group is a primary site for hydrogen atom donation, a key mechanism through which flavonoids scavenge free radicals. Density functional theory (DFT) calculations have shown that the bond dissociation enthalpy (BDE) of the 4'-OH group is the lowest among the hydroxyl groups on the apigenin molecule, making it the most likely site to engage in the hydrogen atom transfer (HAT) mechanism to neutralize radicals. This structural feature is considered essential for the direct antioxidant effects of apigenin.

Impact of 4'-O-Glycosylation on Biological Activity

However, the 4'-substitution does not universally negate all biological activity. Instead, it can modulate the molecule's properties in other ways, potentially enhancing its solubility, altering its ability to bind to enzyme active sites, or changing its metabolic fate. The effect of glycosylation is highly dependent on the specific activity being measured and the position of the sugar moiety.

For instance, studies comparing the aglycone apigenin with its O-glycosides at different positions have revealed varied outcomes. A comparative study on the anti-inflammatory activity of various apigenin glycosides showed that Apigenin-7-O-glucoside was a significant inhibitor of Tumor Necrosis Factor-alpha (TNF-α), whereas C-glycosides like vitexin (B1683572) and isovitexin (B1672635) were effective inhibitors of cyclooxygenase-2 (COX-2). jmu.edu This demonstrates that the location of the glycosidic bond is a key determinant of the specific anti-inflammatory pathway targeted.

In another example, Apigenin-7-O-glucoside exhibited a significantly more potent cytotoxic effect on human colon cancer cells (HCT116) than apigenin itself. nih.gov This suggests that for certain activities like cytotoxicity, glycosylation can enhance the molecule's efficacy, possibly by improving its bioavailability to specific cellular targets or by altering its interaction with cell surface receptors or transporters.

An illustrative analogy can be drawn from the flavonoid kaempferol (B1673270) and its 3-O-rhamnoside derivative, afzelin (B1665622). In vitro studies have shown that kaempferol (the aglycone) possesses potent activity in inhibiting nitric oxide (NO) production, while afzelin is significantly less active. nih.govresearchgate.net This again highlights that masking a key hydroxyl group with a rhamnose moiety can negatively impact specific biological functions.

The following data tables provide quantitative data for the parent compound, apigenin, and illustrate the differential effects of O-glycosylation on flavonoid activity based on available research.

Data Tables

Table 1: In Vitro Biological Activities of Apigenin (Aglycone)

This table summarizes the inhibitory concentrations (IC₅₀) of the parent compound, apigenin, in various in vitro assays. This baseline data is essential for understanding how the activity might change upon substitution at the 4'-position.

| Activity Type | Assay/Target | Cell Line/System | IC₅₀ Value | Reference |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | 8.5 µM | ejmoams.com |

| Enzyme Inhibition | α-Glucosidase | Enzyme Assay | 525 µM | nih.gov |

| Cytotoxicity | Cell Viability | HCT116 (Colon Cancer) | 62 µM | nih.gov |

Table 2: Comparative Efficacy of Flavonoid Aglycones vs. Their O-Glycosides

This table provides examples from the literature that directly compare the biological activity of a flavonoid aglycone with its O-glycoside derivative, illustrating the modulatory role of glycosylation.

| Parent Compound (Aglycone) | O-Glycoside Derivative | Activity Measured | Aglycone IC₅₀ | O-Glycoside IC₅₀ | Conclusion on Glycosylation Effect | Reference |

| Apigenin | Apigenin-7-O-glucoside | Cytotoxicity (HCT116 cells) | 62 µM | 15 µM | Enhanced Activity | nih.gov |

| Kaempferol | Kaempferol-3-O-rhamnoside (Afzelin) | Tyrosinase Inhibition | 171.4 µM | >400 µM | Diminished Activity | researchgate.net |

| Kaempferol | Kaempferol-3-O-rhamnoside (Afzelin) | Nitric Oxide (NO) Inhibition | ~25 µM | >100 µM | Diminished Activity | researchgate.net |

Advanced Research Methodologies and Computational Studies

Omics-Based Investigations

Omics-based investigations offer a high-throughput, comprehensive analysis of the various biological molecules within a cell or organism. By examining the transcriptome, metabolome, and proteome, researchers can construct a detailed picture of the molecular mechanisms affected by Apigenin (B1666066) 4'-O-rhamnoside.

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific conditions. High-throughput transcriptome analysis has been employed to investigate the mechanisms of Apigenin 4'-O-rhamnoside, particularly in the context of inflammatory diseases. nih.gov A notable study utilized this approach to understand the compound's effect on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which are key players in the pathogenesis of rheumatoid arthritis. nih.gov

The analysis revealed that this compound significantly alters gene expression in these cells, leading to the inhibition of pro-inflammatory pathways. nih.gov The primary finding was the down-regulation of core targets within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival. The transcriptomic data, validated by RT-qPCR, provided a scientific basis for the compound's potential therapeutic application in rheumatoid arthritis by identifying the specific genes and pathways it modulates. nih.gov

| Key Down-Regulated Gene Targets in MAPK Pathway | Function/Role | Reference |

| MAPK1 | Core kinase in the MAPK signaling cascade, involved in cell proliferation and inflammation. | nih.gov |

| HRAS | A GTPase that acts as an upstream regulator of the MAPK pathway. | nih.gov |

| ATF-2 | A transcription factor activated by MAPK signaling, involved in inflammatory gene expression. | nih.gov |

| p38 | A class of MAP kinases involved in stress and inflammatory responses. | nih.gov |

| JNK | c-Jun N-terminal kinases, a class of MAP kinases activated by stress and inflammatory signals. | nih.gov |

While research on the specific rhamnoside is focused, broader studies on apigenin have also utilized transcriptomics. For instance, analysis of apigenin's effect on breast cancer cells identified its ability to down-regulate 35 of 75 genes that were up-regulated by the inflammatory cytokine TNFα, including key immune signaling proteins like IL1A and CCL2. nih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics serves two primary purposes: identifying and quantifying the compound and other related flavonoids in biological sources (flavonoid profiling) and understanding how it alters the cellular metabolome upon administration.

Flavonoid profiling in plants is often achieved using techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS). This allows for the tentative identification of various flavonoid glycosides, including derivatives of apigenin, kaempferol (B1673270), and quercetin, in complex plant extracts. ipb.pt

Furthermore, untargeted metabolomics studies on the parent compound, apigenin, have demonstrated its capacity to significantly alter cellular metabolic pathways. mdpi.com For example, apigenin treatment in mouse embryonic fibroblasts was shown to upregulate intermediate metabolites of the alpha-linolenic acid and linoleic acid pathways, which are associated with anti-inflammatory and vasorelaxant properties. mdpi.com Such studies also revealed that both apigenin and the related flavonoid chrysin (B1683763) could downregulate 7-dehydrocholesterol, a key metabolite in the cholesterol biosynthesis pathway. mdpi.com These findings showcase the power of metabolomics to uncover the broader physiological impacts of flavonoids.

| Altered Metabolite | Pathway Affected | Implication | Reference |

| Eicosapentaenoic acid | Alpha-linolenic acid pathway (Upregulated) | Anti-inflammatory properties | mdpi.com |

| Docosapentaenoic acid | Alpha-linolenic acid pathway (Upregulated) | Anti-inflammatory properties | mdpi.com |

| Docosahexaenoic acid | Alpha-linolenic acid pathway (Upregulated) | Anti-inflammatory properties | mdpi.com |

| 7-dehydrocholesterol | Cholesterol biosynthesis (Downregulated) | Hypocholesterolemic properties | mdpi.com |

| Xanthosine | Uric acid synthesis (Downregulated) | Potential anti-gout properties | mdpi.com |

Proteomics focuses on the large-scale analysis of proteins, including their expression levels, modifications, and interactions. This methodology is crucial for understanding the functional consequences of the gene expression changes observed in transcriptomics. Research into this compound and related apigenin glycosides has utilized proteomic techniques to validate transcriptomic findings and directly measure the impact on protein levels.

For instance, the study on RA-FLS cells complemented its transcriptomic analysis with protein-level measurements using Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. nih.gov These techniques confirmed that this compound treatment led to a significant reduction in the expression and secretion of key pro-inflammatory proteins and matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. nih.gov

| Protein Target | Method of Detection | Effect of this compound | Reference |

| MMP-1 | ELISA | Remarkable inhibition of expression | nih.gov |

| MMP-3 | ELISA | Remarkable inhibition of expression | nih.gov |

| RANKL | ELISA | Remarkable inhibition of expression | nih.gov |

| TNF-α | ELISA | Remarkable inhibition of expression | nih.gov |

| MAPK Pathway Proteins (MAPK1, p38, JNK) | Western Blot | Down-regulation confirmed | nih.gov |

Studies on other apigenin glycosides further highlight the utility of proteomics. Research on apigenin-7-glycoside has shown its ability to inhibit the secretion of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Systems biology aims to understand the entirety of biological processes by integrating data from multiple "omics" layers. nih.gov This holistic approach provides a more comprehensive and dynamic view of how a compound like this compound affects a biological system, moving beyond the analysis of a single molecular layer. nih.gov

The investigation into this compound's effect on rheumatoid arthritis serves as a practical example of an integrated multi-omics approach. nih.gov In this study, researchers combined:

Transcriptomics: High-throughput RNA sequencing to identify global changes in gene expression and pinpoint the MAPK signaling pathway as a key target. nih.gov

Proteomics: ELISA and Western blot analyses to confirm that the observed changes at the transcript level translated into functional changes at the protein level, specifically the reduced production of inflammatory cytokines and MMPs. nih.gov

By linking the down-regulation of MAPK pathway genes (transcriptome) to the decreased secretion of inflammatory proteins (proteome), the study provides a robust, multi-layered evidence base for the compound's mechanism of action. This integration is crucial for moving from identifying correlations to understanding the causal chain of events through which this compound exerts its biological effects. nih.gov

In Silico Modeling and Computational Chemistry

In silico modeling and computational chemistry are powerful tools used to predict and analyze the interactions between small molecules and biological macromolecules. ewha.ac.kr These methods are instrumental in drug discovery and mechanistic studies, allowing for rapid screening and hypothesis generation before undertaking more resource-intensive laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often expressed as a binding energy score in kcal/mol. A more negative binding energy value typically indicates a more stable and potentially stronger interaction. ukm.my

While specific docking studies on this compound are not extensively documented in the provided sources, numerous studies on the parent apigenin and its other glycosides demonstrate the utility of this approach. These studies have explored the binding of apigenin derivatives to a wide array of protein targets involved in human diseases.

For example, molecular docking studies have shown that apigenin and related flavonoids exhibit strong binding energies to proteins involved in inflammation, such as p38 mitogen-activated protein kinases (p38 MAPK) and IKK. nih.gov Apigenin-7-glucoside and luteolin-7-glucoside have been docked against enzymes relevant to Alzheimer's disease, showing high binding affinities for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijpbp.com These computational predictions suggest that these flavonoids could act as inhibitors of these key enzymes. ijpbp.com

The data below, compiled from studies on apigenin and its glycosides, illustrates the application of molecular docking to predict therapeutic potential.

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area | Reference |

| p38 MAPK | Apigenin | -8.21 | Inflammation | nih.gov |

| Xanthine Oxidase (XO) | Apigenin | -8.7 | Hyperuricemia/Gout | ukm.my |

| Acetylcholinesterase (AChE) | Apigenin-7-glucoside | -9.42 | Alzheimer's Disease | ijpbp.com |

| Butyrylcholinesterase (BChE) | Apigenin-7-glucoside | -9.60 | Alzheimer's Disease | ijpbp.com |

| Acetylcholinesterase (AChE) | Luteolin-7-glucoside | -9.30 | Alzheimer's Disease | ijpbp.com |

| Butyrylcholinesterase (BChE) | Luteolin-7-glucoside | -9.90 | Alzheimer's Disease | ijpbp.com |

| IKK | Apigenin | -7.45 | Inflammation | nih.gov |

| TP-53 | Apigenin | -6.2 to -6.9 | Cancer | mdpi.com |

| pRb | Apigenin | -6.4 | Cancer | mdpi.com |

These in silico findings are pivotal in identifying specific flavonoids that can potentially inhibit targeted proteins, thereby guiding further experimental validation and the development of novel flavonoid-based therapeutic agents. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. In the context of pharmacology and biochemistry, MD simulations provide valuable insights into the stability of a ligand, such as this compound, when bound to a protein target. This technique allows researchers to observe the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation than static docking models.

The primary goal of performing MD simulations for a ligand-protein complex is to assess the stability of their interaction. A stable complex is more likely to represent a biologically relevant interaction. Key parameters are analyzed to determine this stability, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the calculation of binding free energies.

Root Mean Square Deviation (RMSD)

RMSD is a measure of the average distance between the atoms of a superimposed molecule and a reference structure. In MD simulations of a ligand-protein complex, the RMSD of the ligand is calculated at different time points to monitor its movement within the protein's binding site. A low and stable RMSD value over the simulation time suggests that the ligand remains in its initial binding pose and the complex is stable. Conversely, a high or fluctuating RMSD may indicate that the ligand is unstable in the binding pocket and may be dissociating. For instance, in simulations of the parent compound, apigenin, with the Keap1 protein, a stable RMSD value below 0.20 nm was indicative of a strong and stable complex. mdpi.com

Root Mean Square Fluctuation (RMSF)

Binding Free Energy Calculations

MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of a ligand to a protein. mdpi.com This calculation provides a quantitative measure of the affinity between the ligand and the protein. A more negative binding free energy value typically indicates a more favorable and stable interaction. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. While specific studies on this compound are not widely available, research on apigenin has demonstrated favorable binding free energy values with various protein targets, suggesting stable and potent interactions. mdpi.comnih.gov

The application of MD simulations to this compound would involve docking the compound into a target protein's active site, followed by a simulation run to observe its dynamic behavior. The resulting data on RMSD, RMSF, and binding free energy would be crucial in validating the binding mode and predicting the stability of the interaction, thereby guiding further experimental studies.

The table below summarizes key parameters from a hypothetical molecular dynamics simulation of a ligand-protein complex.

| Simulation Parameter | Value | Interpretation |

| RMSD of Ligand | 0.15 nm (stable) | The ligand maintains a stable position in the binding site. |

| RMSF of Binding Site Residues | Low fluctuations | The binding site residues are stabilized by the ligand interaction. |

| Binding Free Energy (ΔG) | -70.5 kJ/mol | Indicates a strong and favorable binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the physicochemical properties or structural features (descriptors) that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For a compound like this compound, QSAR studies can help in understanding how its specific structural features, such as the rhamnoside moiety at the 4'-position, influence its biological effects. While specific QSAR models for this compound are not extensively documented, the principles can be understood from studies on apigenin and its derivatives. semanticscholar.org

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: For each compound, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

In the context of flavonoids like apigenin and its glycosides, QSAR studies have been employed to predict their antioxidant activity. semanticscholar.org For example, a QSAR analysis on apigenin derivatives identified descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and hydration energy as being important for their antioxidant capacity. The resulting QSAR equation allowed for the prediction of IC50 values for other apigenin derivatives.

The structure-activity relationship for flavonoids is influenced by features such as the number and position of hydroxyl groups and the presence of a double bond in the C ring. researchgate.net The addition of a glycosidic moiety, as in this compound, can significantly alter the compound's properties, including its solubility and bioavailability, which in turn affects its biological activity. Generally, the aglycone form (apigenin) is considered to have stronger antioxidant activity than its glycosidic forms. researchgate.net A QSAR model for a series of apigenin glycosides could elucidate the quantitative impact of different sugar moieties and their attachment points on a specific biological activity.

The table below illustrates the type of data used in a hypothetical QSAR study for a series of flavonoid compounds.

| Compound | Biological Activity (pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) |

| Apigenin | 5.5 | 2.5 | 270.24 |

| Apigenin 7-O-glucoside | 5.1 | 1.2 | 432.38 |

| This compound | (Predicted) | 1.8 | 416.38 |

| Luteolin | 5.8 | 2.2 | 286.24 |

By applying QSAR modeling to this compound and related compounds, researchers can gain a deeper understanding of its mechanism of action and rationally design new derivatives with improved therapeutic potential.

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Apigenin (B1666066) Glycoside Analogs

The generation of apigenin glycoside analogs can be achieved through various synthetic routes. While direct extraction from natural sources is possible, it is often inefficient. Therefore, chemical synthesis and biotechnological methods have been developed to overcome these limitations and provide a more reliable supply of these valuable compounds.

Classical chemical synthesis provides a robust platform for creating apigenin glycosides with precise control over stereochemistry and regioselectivity. These multi-step processes often involve the protection of reactive hydroxyl groups, glycosylation with an activated sugar donor, and subsequent deprotection to yield the final product.

One notable approach is the total synthesis of apigenin glycosides starting from more readily available flavonoid precursors like naringenin (B18129). For instance, the synthesis of apigenin 7,4′-di-O-β-D-glucopyranoside has been accomplished from naringenin. This process involves a Koenigs–Knorr reaction for the initial glycosylation, followed by an oxidation step to form the flavone (B191248) backbone, and a second glycosylation at the 4'-position using a Lewis acid-and-base promotion system.

Another strategy involves the semisynthesis of apigenin glycosides from naringin, a cheap and abundant natural product. This pathway includes iodination, base-induced elimination, protection of the 4'-hydroxyl group (e.g., benzylation), acid hydrolysis, and finally, glycosidation with a suitable α-acetylglycosyl bromide followed by deprotection. Such methods, while effective, can be complex and require stringent reaction monitoring and purification steps.

To circumvent the complexities and harsh conditions associated with purely chemical methods, chemoenzymatic and microbial biotransformation strategies have emerged as powerful and greener alternatives. These approaches leverage the high specificity of enzymes and the metabolic machinery of microorganisms to produce glycosides efficiently.

Enzymatic Synthesis: In vitro enzymatic glycosylation using UDP-glucosyltransferases (UGTs) has been successfully employed. For example, the UGT YjiC from Bacillus licheniformis DSM 13 can catalyze the glucosylation of apigenin at both the C-4′ and C-7 positions, yielding apigenin 4′-O-glucoside and apigenin 7-O-glucoside. nih.gov This method avoids the need for extensive protection-deprotection steps typical of chemical synthesis. nih.gov The regioselectivity of the glycosylation can often be controlled by varying reaction parameters such as the concentration of the UDP-sugar donor. nih.gov

Microbial Biotransformation: Engineered microorganisms serve as "cell factories" for the production of apigenin glycosides. Corynebacterium glutamicum, a bacterium generally regarded as safe (GRAS), has been metabolically engineered to efficiently glucosylate apigenin. nih.gov By expressing a glycosyltransferase from Bacillus licheniformis and overexpressing endogenous genes involved in UDP-glucose synthesis, these engineered strains can produce various apigenin glucosides, including apigenin-4'-O-β-glucoside, with high yields. nih.govnih.gov This whole-cell biotransformation approach is cost-effective as it utilizes the cell's native UDP-sugar pool, eliminating the need to supply expensive sugar donors externally. nih.gov Production yields can be optimized by adjusting culture conditions such as temperature and substrate concentration. nih.govjmb.or.kr

| Method | Organism/Enzyme | Product(s) | Key Findings |

| Enzymatic Synthesis | UDP-glucosyltransferase YjiC (Bacillus licheniformis) | Apigenin 4′-O-glucoside, Apigenin 7-O-glucoside, Apigenin 4′,7-O-diglucoside | Glucosylation confirmed at C-4′ and C-7 positions; C-5 position remains unglucosylated. nih.gov |

| Microbial Biotransformation | Engineered Corynebacterium glutamicum | Apigenin-4'-O-β-glucoside (APG1), Apigenin-7-O-β-glucoside (APG2), and others | Yielded up to 4.2 mM of APG1 at 25°C after 40 hours. nih.govnih.gov A cost-effective system for large-scale production without expensive UDP-sugars. nih.gov |

Derivatization for Functional Enhancement and Specificity

Chemical modification of the apigenin scaffold is a widely explored strategy to enhance its bioavailability, solubility, and biological activity. Derivatization often targets the three hydroxyl groups at the C-5, C-7, and C-4' positions, as their modification can profoundly influence the molecule's physicochemical and pharmacological properties.

The hydroxyl groups on the apigenin structure are primary targets for derivatization to improve its drug-like properties. Modifications can include alkylation, acylation, glycosylation, and the introduction of various functional moieties.

For example, to enhance lipophilicity and antibacterial activity, derivatives have been synthesized by linking alkyl amine moieties to the 7-hydroxyl position via different spacer lengths (e.g., 2 or 3 carbons). nih.gov These modifications have been shown to yield compounds with significantly higher antibacterial and antiproliferative activities compared to the parent apigenin molecule. mdpi.com Another approach involves the selective conversion of hydroxyl groups into acetamide (B32628) groups, which can regulate the flexibility, polarity, and lipophilicity of the flavonoid, potentially improving bioavailability.

Furthermore, chelation with metal ions represents another derivatization strategy. A complex of apigenin with magnesium (Mg(II)), coordinated through the 5-hydroxyl and 4-carbonyl groups, has been synthesized and shown to possess more potent free radical scavenging activity than apigenin alone.

The hydroxyl group at the 4'-position on the B-ring is crucial for the biological activity of apigenin, and its modification can lead to significant changes in efficacy and bioavailability.

Methylation: One of the most studied derivatizations at this position is methylation, which converts apigenin to acacetin (B1665396) (4′-O-methylapigenin). This modification has been shown to dramatically increase the stability and membrane transport of the compound, resulting in better absorption and significantly increased bioavailability. mdpi.com The methylation prevents the formation of glucuronide or sulfate (B86663) conjugates at this position, which are typically involved in rapid metabolic excretion. An O-methyltransferase (OMT) from the liverwort species Plagiochasma appendiculatum has been identified that specifically catalyzes this conversion, highlighting a biological pathway for this functional enhancement. mdpi.com The presence of the 4'-OH group is essential for the activity of this enzyme. mdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Mechanistic Pathways

While the parent compound, apigenin (B1666066), is known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the specific bioactivities of Apigenin 4'-O-rhamnoside are less characterized. nih.govnih.govphcogres.comresearchgate.net An initial yet significant finding is the ability of apigenin-4'-O-rhamnosylglucoside to strongly inhibit the classical pathway of the complement system, suggesting a potential role in managing inflammatory and autoimmune conditions. biocrick.comchemfaces.com

Future investigations should aim to uncover novel therapeutic properties beyond this. Exploring its effects on neuroinflammation, metabolic disorders, and cardiovascular diseases could reveal new applications. researchgate.netmdpi.comresearchgate.net Mechanistic studies are crucial to understand how the addition of the rhamnoside moiety at the 4'-position influences the activity of the apigenin backbone. It is known that apigenin modulates multiple signaling pathways, and future research should investigate if this compound acts through similar or distinct mechanisms. nih.govnih.govsemanticscholar.org

Table 1: Potential Mechanistic Pathways for Future Investigation

| Pathway | Potential Therapeutic Relevance |

|---|---|

| NF-κB Signaling | Anti-inflammatory effects by suppressing pro-inflammatory cytokines. semanticscholar.orgmdpi.com |

| MAPK/ERK Signaling | Regulation of cell proliferation and apoptosis, relevant to cancer research. nih.gov |

| PI3K/Akt/mTOR Signaling | Implicated in cell growth, survival, and metabolism; a key target in oncology. nih.govmdpi.com |

| JAK/STAT Signaling | Modulation of immune responses and cell growth. nih.govmdpi.com |

| Nrf2 Pathway | Upregulation of antioxidant defenses to combat oxidative stress. researchgate.net |

Comprehensive SAR Studies for Targeted Therapeutic Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of natural compounds. For apigenin and related flavonoids, certain structural features are known to be critical for their biological activity. researchgate.netresearchgate.net For instance, the C2-C3 double bond in the C-ring and the hydroxyl group at position C-5 are often associated with the anticancer and antioxidant activities of the aglycone. researchgate.netresearchgate.net

The influence of glycosylation on bioactivity is a key area for future SAR studies. The nature and position of the sugar moiety can significantly alter a flavonoid's solubility, stability, bioavailability, and interaction with molecular targets. nih.gov Comprehensive studies should be designed to:

Synthesize a library of this compound analogs with modifications to both the apigenin scaffold and the rhamnose sugar.

Evaluate how changes in the sugar moiety (e.g., substitution with other sugars, alteration of linkage) affect specific biological activities.

Investigate how modifications to the apigenin core (e.g., altering the hydroxylation pattern) in the glycosylated form impact efficacy and target specificity.

These studies will provide critical insights for the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific therapeutic applications.

Development of Sustainable Production and Isolation Methodologies

The traditional reliance on plant extraction for obtaining flavonoids faces challenges related to low yield, environmental variability, and sustainability. nih.gov Therefore, developing sustainable and scalable methods for the production of this compound is a critical research direction.

Biotechnological Production: Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising alternative. nih.govsci-hub.se By introducing and optimizing the flavonoid biosynthetic pathway enzymes into these microorganisms, it is possible to achieve de novo synthesis of the apigenin aglycone from simple carbon sources. nih.govresearchgate.net Subsequent enzymatic glycosylation using specific glycosyltransferases could then be employed to attach the rhamnose moiety at the 4'-position, leading to the targeted production of this compound. This approach allows for controlled, high-yield production independent of geographical and climatic constraints. sruc.ac.uk

Advanced Isolation Techniques: For extraction from natural sources, moving beyond conventional methods is necessary. While techniques like column chromatography using various resins (e.g., XAD-4, Sephadex LH-20) and high-performance liquid chromatography (HPLC) are effective for purification, they can be time-consuming and expensive. oatext.comorientjchem.orgjmp.ir Research into more efficient and greener isolation methods, such as solute-solvent extraction, supercritical fluid extraction, and membrane filtration techniques, could significantly improve the efficiency and reduce the environmental impact of purifying this compound. oatext.com

Applications of Advanced Omics Technologies for Systems Biology Insights

To fully comprehend the biological impact of this compound, a systems-level approach is required. Advanced "omics" technologies can provide a holistic view of the molecular changes induced by the compound within a biological system.

Metabolomics: Can be used to track the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo. This helps in understanding its bioavailability and identifying its metabolic fate, which is crucial for assessing its therapeutic potential.

Proteomics: Can identify the direct protein targets of the compound and downstream changes in protein expression. This is essential for elucidating its mechanism of action and identifying potential off-target effects.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) following treatment, transcriptomics can reveal the signaling pathways and cellular processes modulated by this compound.

Integration of Computational and AI-Driven Drug Discovery for Analogs

Computational and artificial intelligence (AI) tools are revolutionizing natural product drug discovery. cas.orgnih.govacs.org These in silico approaches can significantly accelerate the research and development process for this compound and its analogs.

Table 2: Applications of Computational and AI in Drug Discovery for this compound Analogs

| Technology | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding affinity and interaction of this compound with specific protein targets (e.g., enzymes, receptors). sphinxsai.comresearchgate.netukm.myresearchgate.net | Identification of high-potential biological targets and understanding of binding mechanisms. |

| Virtual Screening | Screens large compound libraries in silico to identify novel analogs with potentially improved activity. cas.org | Rapid identification of lead candidates for further experimental validation. |

| Machine Learning (ML) | Develops predictive models for structure-activity relationships (SAR) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govresearchgate.net | Design of new analogs with optimized efficacy and safety profiles. |

| Generative AI Models | Designs entirely new molecular structures based on learned chemical patterns and desired properties. nih.govacs.org | Creation of novel, patentable this compound analogs with tailored therapeutic functions. |

| AI for Biosynthesis | Predicts and optimizes biosynthetic pathways for microbial production. cas.org | Enhancement of sustainable production yields and discovery of novel enzymatic routes. |

Q & A

Q. What analytical methods are most reliable for identifying and validating the purity of Apigenin 4'-O-rhamnoside in plant extracts?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

- TLC with BAW (Butanol-Acetic Acid-Water) solvent systems for preliminary separation (Rf ~0.48–0.59) .

- HPLC with retention time (tR) ~7.21 min (using solvent system I) for quantification .

- LC-MS to confirm molecular weight (m/z 709 [M+H]⁻ for trirhamnosides; m/z 563 for dirhamnosides) and fragmentation patterns .

- UV/Vis spectroscopy with shift reagents (AlCl₃, NaOMe) to detect hydroxylation patterns (e.g., λmax 269–374 nm) .

Q. How is this compound biosynthesized in plants, and what enzymes are involved?

Methodological Answer:

- Biosynthesis involves glycosylation of apigenin by UDP-rhamnosyltransferases .

- In Oryza sativa, cytochrome P450 enzymes (e.g., CYP93G1) catalyze flavone synthesis, with subsequent glycosylation steps forming O-linked conjugates .

- Use genetic knockout models or enzyme inhibition assays to validate pathway steps.

Q. What are the key challenges in isolating this compound from complex matrices?

Methodological Answer:

- Optimize solid-phase extraction (SPE) with C18 cartridges to remove polar interferents.

- Employ preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) for high-purity isolation .

- Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Standardize assay conditions : Control solvent (DMSO vs. ethanol), cell lines (e.g., hADSCs vs. cancer cells), and oxidative stress models (e.g., H₂O₂ concentration) .

- Perform dose-response studies to differentiate specific effects from cytotoxicity.

- Use metabolomics to track degradation products or metabolites that may influence results .

Q. What experimental designs are optimal for studying the synergistic effects of this compound with other flavonoids?

Methodological Answer:

Q. How can structural modifications of this compound enhance its pharmacokinetic properties?

Methodological Answer:

- Synthesize derivatives via acetylation or methylation of hydroxyl groups to improve lipophilicity.

- Evaluate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) using LC-MS/MS .

- Compare bioavailability in rodent models using pharmacokinetic compartmental modeling .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Methodological Answer:

Q. How should researchers address variability in glycosylation patterns across plant sources?

Methodological Answer:

- Use genetic barcoding to confirm plant species identity (e.g., Scutellaria barbata vs. Passiflora spp.) .

- Perform qPCR or RNA-seq to profile expression levels of rhamnosyltransferases in different tissues .

- Compare glycosylation profiles via HILIC-MS (Hydrophilic Interaction Liquid Chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.